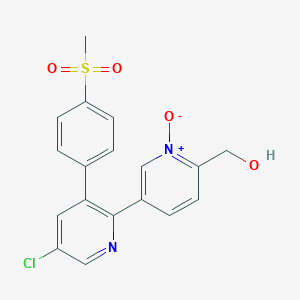
(±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene is an organic compound known for its insecticidal properties. It is derived from chrysanthemum flowers and belongs to the pyrethroid family of organic compounds. Pyrethroids are widely used in pest control due to their effectiveness in killing insects while being relatively safe for humans and animals.
Vorbereitungsmethoden
The synthesis of (±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene involves the extraction of compounds from chrysanthemum flowers followed by purification. The purified compounds are then synthesized using a chemical reaction that involves various reagents and catalysts. Industrial production methods typically involve large-scale extraction and purification processes to obtain the compound in significant quantities.
Analyse Chemischer Reaktionen
(±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reactions involving halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is studied for its insecticidal properties and potential effects on non-target organisms. In medicine, research is focused on its potential therapeutic applications, including its use as an anti-parasitic agent. In industry, it is used in the formulation of insecticides and pest control products.
Wirkmechanismus
The mechanism of action of (±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene involves its interaction with the nervous system of insects. It targets sodium channels in the nerve cells, causing prolonged depolarization and eventual paralysis of the insect. This leads to the insect’s death. The molecular pathways involved include the disruption of normal nerve signal transmission, which is critical for the insect’s survival.
Vergleich Mit ähnlichen Verbindungen
(±)-cis-3,4-Epoxy-(6Z,9Z)-nonadeca-6,9-diene is unique among pyrethroids due to its specific structure and insecticidal properties. Similar compounds include (6Z,9Z)-6,9-Icosadienoic acid and other pyrethroids derived from chrysanthemum flowers . These compounds share similar insecticidal properties but differ in their chemical structures and specific applications. The uniqueness of this compound lies in its high efficacy and relatively low toxicity to non-target organisms.
Eigenschaften
CAS-Nummer |
97697-79-5 |
|---|---|
Molekularformel |
C₁₉H₃₄O |
Molekulargewicht |
278.47 |
Synonyme |
rel-(2R,3S)-2-Ethyl-3-(2Z,5Z)-2,5-pentadecadien-1-yloxirane; (2R,3S)-rel-2-Ethyl-3-(2Z,5Z)-2,5-pentadecadienyl-oxirane; [2α,3α(2Z,5Z)]-2-Ethyl-3-(2,5-pentadecadienyl)-oxirane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)

![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)







